![molecular formula C12H20N2O3 B7572185 N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide](/img/structure/B7572185.png)
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide increases the levels of GABA in the brain, which can lead to a reduction in seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in the activity of GABAergic neurons. It has also been shown to have anxiolytic, anticonvulsant, and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide in lab experiments is its specificity for GABA transaminase, which reduces the risk of off-target effects. However, N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have a short half-life, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, including the development of more potent and selective inhibitors of GABA transaminase, the investigation of its potential as a treatment for other neurological and psychiatric disorders, and the exploration of its effects on cognition and memory. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide and its potential side effects.
Synthesemethoden
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is synthesized through a series of chemical reactions involving the conversion of GABA to its corresponding amide, followed by the cyclization of the resulting intermediate with cyclopropylcarbonyl chloride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied extensively for its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. It has also been investigated for its potential as a cognitive enhancer and as a treatment for neuropathic pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-12(13-9-4-5-9)14-6-2-1-3-10(14)11-16-7-8-17-11/h9-11H,1-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEHXWTWOXNTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2OCCO2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.